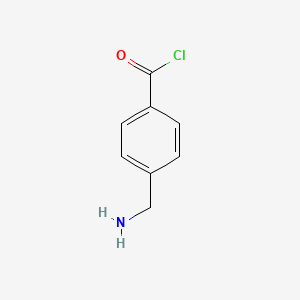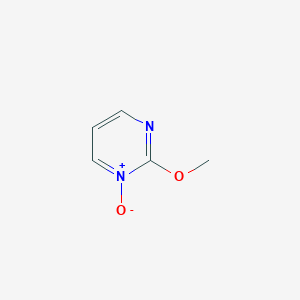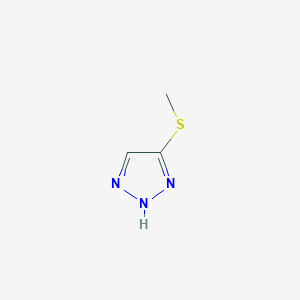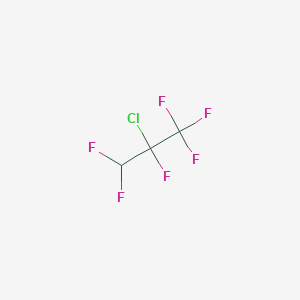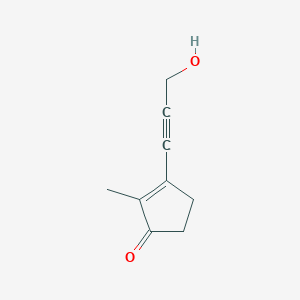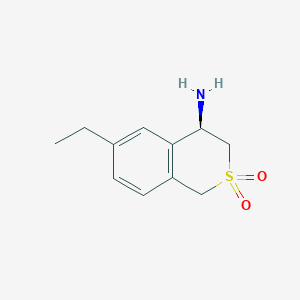
(4R)-6-Ethyl-3,4-dihydro-1H-isothiochromen-4-amine 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-2-Benzothiopyran-4-amine,6-ethyl-3,4-dihydro-,2,2-dioxide,(4R)-(9CI)” is a complex organic compound belonging to the benzothiopyran family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1H-2-Benzothiopyran-4-amine,6-ethyl-3,4-dihydro-,2,2-dioxide,(4R)-(9CI)” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzothiopyran ring through cyclization of appropriate precursors.
Amine Introduction: Introduction of the amine group at the 4-position using amination reactions.
Ethyl Group Addition: Incorporation of the ethyl group at the 6-position through alkylation reactions.
Oxidation: Introduction of the dioxide functionality through controlled oxidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“1H-2-Benzothiopyran-4-amine,6-ethyl-3,4-dihydro-,2,2-dioxide,(4R)-(9CI)” can undergo various chemical reactions, including:
Oxidation: Further oxidation to introduce additional functional groups.
Reduction: Reduction of the dioxide functionality to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the benzothiopyran ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, “1H-2-Benzothiopyran-4-amine,6-ethyl-3,4-dihydro-,2,2-dioxide,(4R)-(9CI)” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It could serve as a lead compound for drug discovery.
Medicine
In medicine, derivatives of this compound may be explored for therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of “1H-2-Benzothiopyran-4-amine,6-ethyl-3,4-dihydro-,2,2-dioxide,(4R)-(9CI)” depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Involvement: Participating in biochemical pathways that influence cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiopyran Derivatives: Compounds with similar benzothiopyran structures but different functional groups.
Thiopyran Compounds: Compounds with sulfur-containing pyran rings.
Amines: Compounds with similar amine functionalities.
Uniqueness
“1H-2-Benzothiopyran-4-amine,6-ethyl-3,4-dihydro-,2,2-dioxide,(4R)-(9CI)” is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15NO2S |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
(4R)-6-ethyl-2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-amine |
InChI |
InChI=1S/C11H15NO2S/c1-2-8-3-4-9-6-15(13,14)7-11(12)10(9)5-8/h3-5,11H,2,6-7,12H2,1H3/t11-/m0/s1 |
Clé InChI |
CSRROTGMWCHJJY-NSHDSACASA-N |
SMILES isomérique |
CCC1=CC2=C(CS(=O)(=O)C[C@@H]2N)C=C1 |
SMILES canonique |
CCC1=CC2=C(CS(=O)(=O)CC2N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)
![Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-](/img/structure/B13793867.png)
![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)
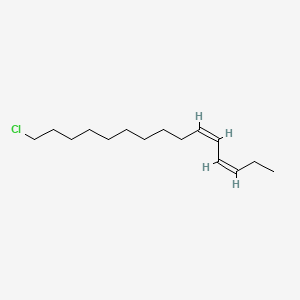
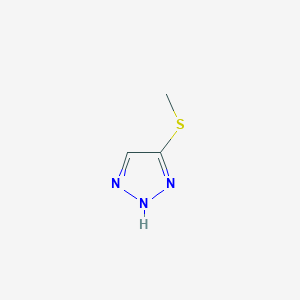
![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
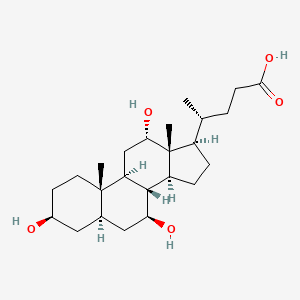
![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)
